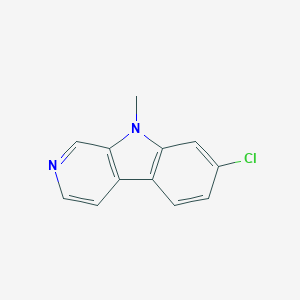

7-Chloro-9-methyl-9H-pyrido(3,4-b)indole

Vue d'ensemble

Description

“7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is a chemical compound. However, there is limited information available specifically for this compound. It is related to the class of compounds known as β-carbolines1, which are indole alkaloids. These compounds are characterized by a pyrido[3,4-b]indole core structure1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole”. However, there are general methods for the synthesis of β-carbolines2. For instance, a manganese dioxide mediated one-pot method starting with an activated alcohol and consisting of alcohol oxidation, Pictet–Spengler cyclisation, and oxidative aromatisation, offers a convenient process that allows access to β-carbolines2.Molecular Structure Analysis

The molecular structure of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is not directly available. However, the structure of related compounds, such as 9H-Pyrido[3,4-b]indole, is available1. This structure consists of a fused pyridine and indole ring, forming a pyrido[3,4-b]indole core1.Chemical Reactions Analysis

Specific chemical reactions involving “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” are not available in the current literature. However, β-carbolines, in general, can undergo various chemical reactions due to the presence of the indole moiety1.Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” are not directly available. However, the related compound 9H-Pyrido[3,4-b]indole has a molecular weight of 168.19461.Applications De Recherche Scientifique

1. Mass Spectrometry Matrices

Beta-carboline alkaloids, including 7-Chloro-9-methyl-9H-pyrido(3,4-b)indole, have been used as matrices in UV-matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI TOF MS). They are effective for analyzing high molecular mass proteins, cyclic and acyclic oligosaccharides in both positive and negative ion modes. These alkaloids demonstrate high levels of sensitivity and resolution, particularly for high-mass proteins (Nonami et al., 1998) (Nonami et al., 1997).

2. Antifilarial Chemotherapy

Substituted 9H-pyrido[3,4-b]indoles, including 7-Chloro-9-methyl-9H-pyrido(3,4-b)indole, have shown potential as pharmacophores for designing macrofilaricidal agents. Specific derivatives have demonstrated significant activity against filarial infections in vivo, indicating potential in antifilarial chemotherapy (Srivastava et al., 1999) (Srivastava et al., 1999).

3. Corrosion Inhibition

Research has investigated the use of 9H-pyrido[3,4-b]indole derivates, including 7-Chloro-9-methyl-9H-pyrido(3,4-b)indole, as corrosion inhibitors for steel in hydrochloric acid. These compounds showed promise as mixed-type inhibitors, demonstrating their potential in corrosion science (Lebrini et al., 2010) (Lebrini et al., 2013).

4. DNA Interactions

Studies have explored the interactions of 9H-pyrido[3,4-b]indole derivates with DNA. These interactions, including fluorescence quenching and spectral changes, suggest potential applications in biochemistry and molecular biology (Hayashi et al., 1977).

5. Antitumor Activity

Research into 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]indoles has identified compounds with potential antineoplastic properties. These studies include derivatives of 7-Chloro-9-methyl-9H-pyrido(3,4-b)indole, indicating their relevance in cancer research and therapy (Nguyen et al., 1990).

6. Water Sensing

9-Methyl pyrido[3,4-b]indole-boron trifluoride complex has been developed as a colorimetric and ratiometric fluorescent sensor for water detection. This complex, related to 7-Chloro-9-methyl-9H-pyrido(3,4-b)indole, indicates applications in analytical chemistry and environmental monitoring (Enoki & Ooyama, 2019).

Safety And Hazards

Specific safety and hazard information for “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” is not available. However, it’s important to handle all chemical compounds with appropriate safety measures.

Orientations Futures

The future directions for the study of “7-Chloro-9-methyl-9H-pyrido(3,4-b)indole” and related compounds could involve further exploration of their synthesis, chemical properties, and potential biological activities. The outcomes with the above-described set of derivatives encouraged us to keep the essential cyanoethyl moiety intact during the upcoming optimization steps4.

Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis. Always refer to the most recent and reliable sources when studying a specific compound.

Propriétés

IUPAC Name |

7-chloro-9-methylpyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2/c1-15-11-6-8(13)2-3-9(11)10-4-5-14-7-12(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAMILMCKLDURA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)C3=C1C=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166077 | |

| Record name | Bauerine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-9-methyl-9H-pyrido(3,4-b)indole | |

CAS RN |

156312-09-3 | |

| Record name | Bauerine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156312093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bauerine A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

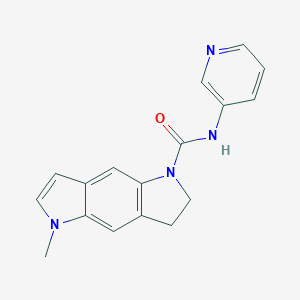

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

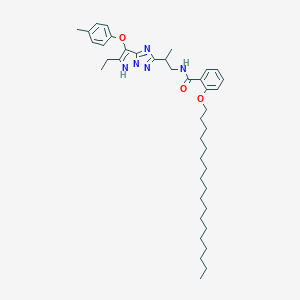

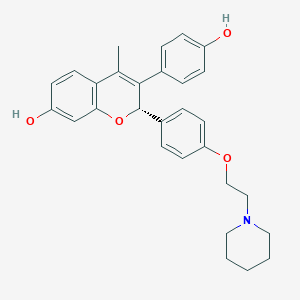

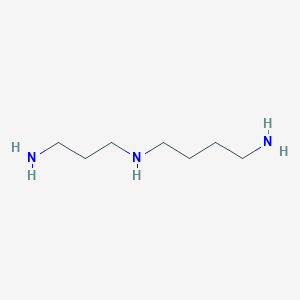

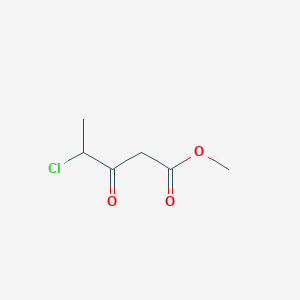

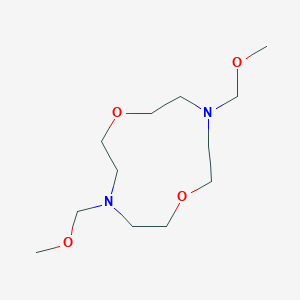

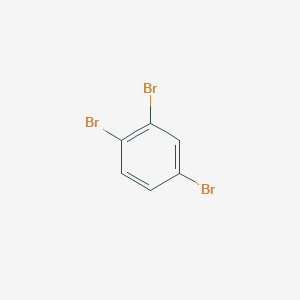

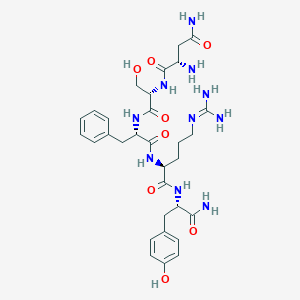

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)